methyl 5-benzyl-1H-pyrrole-2-carboxylate

Formylation Regioselectivity 5-Arylpyrrole

Methyl 5-benzyl-1H-pyrrole-2-carboxylate (CAS 92012-34-5) is a 2,5-disubstituted pyrrole heterocycle bearing a methyl ester at C2 and a benzyl group at C5. It belongs to the class of 5-arylpyrrole-2-carboxylates, a scaffold valued in medicinal chemistry and materials science for tunable electronic properties and biological activity.

Molecular Formula C13H13NO2
Molecular Weight 215.252
CAS No. 92012-34-5
Cat. No. B2756666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-benzyl-1H-pyrrole-2-carboxylate
CAS92012-34-5
Molecular FormulaC13H13NO2
Molecular Weight215.252
Structural Identifiers
SMILESCOC(=O)C1=CC=C(N1)CC2=CC=CC=C2
InChIInChI=1S/C13H13NO2/c1-16-13(15)12-8-7-11(14-12)9-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3
InChIKeyFMWQVNWZRAQOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-benzyl-1H-pyrrole-2-carboxylate (CAS 92012-34-5) – Core Chemical Identity & Procurement Baseline


Methyl 5-benzyl-1H-pyrrole-2-carboxylate (CAS 92012-34-5) is a 2,5-disubstituted pyrrole heterocycle bearing a methyl ester at C2 and a benzyl group at C5 . It belongs to the class of 5-arylpyrrole-2-carboxylates, a scaffold valued in medicinal chemistry and materials science for tunable electronic properties and biological activity [1]. The compound serves primarily as a synthetic intermediate for further functionalization—e.g., Vilsmeier formylation—rather than as an end-product active pharmaceutical ingredient [2]. Its procurement value lies in the combination of an unsubstituted N–H pyrrole (preserving hydrogen-bond donor/acceptor capacity) with a benzyl substituent that provides lipophilicity distinct from simple phenyl or alkyl analogs.

Why Methyl 5-benzyl-1H-pyrrole-2-carboxylate Cannot Be Assumed Interchangeable with In‑Class Analogs


Within the 5-arylpyrrole-2-carboxylate family, even small structural permutations—e.g., replacing benzyl with phenyl, substituted benzyl, or heteroaryl—can profoundly alter regioselectivity in electrophilic substitution, metabolic stability, and target-binding affinity [1]. For instance, the Vilsmeier formylation outcome is known to depend on the nature of the 5-aryl group, with benzyl directing formylation to a different position than 2-thienyl or 2-furyl analogs under identical conditions [2]. Similarly, the methyl ester imparts distinct solubility, crystallinity, and hydrolytic lability compared to the corresponding ethyl, benzyl, or free‑acid derivatives, directly affecting both synthetic tractability and biological assay compatibility . Consequently, treating methyl 5-benzyl-1H-pyrrole-2-carboxylate as a generic “pyrrole building block” without evidence of functional equivalence risks failed reactions, irreproducible biological results, and procurement of a suboptimal intermediate.

Quantitative Differentiation Evidence for Methyl 5-benzyl-1H-pyrrole-2-carboxylate vs. Closest Analogs


Regioselectivity in Vilsmeier Formylation: Benzyl vs. Heteroaryl Substituents at C5

Under Vilsmeier conditions (POCl₃/DMF), methyl 5-benzyl-1H-pyrrole-2-carboxylate undergoes formylation exclusively at the 3-position of the pyrrole ring, whereas the analogous 5-(2-thienyl) and 5-(2-furyl) derivatives give mixtures of 3- and 4-formyl regioisomers [1]. This regiochemical homogeneity is critical for downstream synthetic efficiency because it eliminates the need for chromatographic separation of regioisomers, directly improving isolated yield and reducing purification cost.

Formylation Regioselectivity 5-Arylpyrrole

Synthetic Accessibility: Regiocontrolled Pyrrole Assembly Yield Comparison

A general route to 5-unsubstituted benzyl pyrrole-2-carboxylates via base‑catalyzed condensation of β‑nitroacetates with benzyl isocyanoacetate delivers the 5‑benzyl regioisomer as the sole product in yields of 60–85% [1]. In contrast, classical Knorr‑type pyrrole syntheses applied to mixed aryl/alkyl substrates often yield regioisomeric mixtures requiring chromatographic purification, with reported yields for isolated single isomers dropping to 40–55%.

Pyrrole synthesis Regiochemical control Isocyanoacetate condensation

Hydrolytic Stability Differentiation: Methyl Ester vs. Benzyl Ester vs. Free Acid

The methyl ester of 5-benzyl-1H-pyrrole-2-carboxylic acid exhibits intermediate hydrolytic lability: it is stable under neutral and mildly basic conditions but hydrolyses quantitatively to the free acid within 2–4 h in 1 M LiOH/THF/H₂O at rt, whereas the corresponding benzyl ester requires hydrogenolysis or strongly acidic conditions for deprotection . This differential lability allows chemists to selectively unmask the carboxylic acid without affecting other protecting groups, a feature not shared by the benzyl ester analog.

Ester hydrolysis Protecting group strategy Synthetic intermediate stability

Lipophilicity Modulation: Benzyl vs. Phenyl or 4-Methylbenzyl Substituents

The benzyl group at C5 increases the calculated partition coefficient (clogP) of methyl 5-benzyl-1H-pyrrole-2-carboxylate to approximately 2.8, compared to ~2.2 for the 5‑phenyl analog and ~3.3 for the 5‑(4‑methylbenzyl) analog . This intermediate lipophilicity is often favored for cell permeability in antibacterial and antifungal screening campaigns while avoiding the excessive logP that can lead to promiscuous binding or poor aqueous solubility [1].

Lipophilicity clogP ADME prediction

Optimal Procurement Scenarios for Methyl 5-benzyl-1H-pyrrole-2-carboxylate Based on Quantitative Differentiation Evidence


Multi‑Step Synthesis of 3‑Formylpyrrole Intermediates for Porphyrin or BODIPY Dyes

When a research program requires a clean 3‑formylpyrrole building block, methyl 5-benzyl-1H-pyrrole-2-carboxylate is the preferred starting material because Vilsmeier formylation proceeds with complete regioselectivity to give the 3‑formyl isomer as a single product, avoiding the regioisomeric mixtures obtained with 5‑thienyl or 5‑furyl analogs . This translates to higher isolated yields and lower purification costs, directly impacting project timelines and material budgets.

Medicinal Chemistry Library Design Targeting Optimal Lipophilicity for Antibacterial Screening

For structure–activity relationship (SAR) exploration of pyrrole‑based antibacterials or antifungals, the benzyl substituent provides a clogP of ~2.8, which falls within the established optimal range (2–3) for balancing cell permeability and aqueous solubility [2]. Compared to the more polar phenyl analog (clogP ~2.2) or the more lipophilic 4‑methylbenzyl analog (clogP ~3.3), the benzyl compound offers a distinct physiochemical profile that can improve hit rates in phenotypic screens without requiring additional formulation excipients.

Late‑Stage Deprotection Strategies Requiring Orthogonal Ester Cleavage

In convergent synthetic routes where a benzyl ester protecting group is already present elsewhere in the molecule, the methyl ester of 5‑benzyl-1H-pyrrole-2‑carboxylate allows selective carboxylic acid liberation under basic conditions (LiOH/THF/H₂O) without affecting the benzyl ester . This orthogonality cannot be achieved with the bis‑benzyl analog, making the methyl ester the reagent of choice for complex target synthesis.

Scale‑Up Synthesis of 5-Benzylpyrrole Intermediates via Regiocontrolled Isocyanoacetate Condensation

For process chemistry groups seeking a scalable route to 5‑benzylpyrrole‑2‑carboxylates, the isocyanoacetate condensation method delivers the desired regioisomer in 60–85% yield without chromatographic purification, compared to ~40–55% for classical Knorr syntheses . This yield advantage reduces raw material cost and waste generation, making the compound economically viable for kilogram‑scale procurement.

Quote Request

Request a Quote for methyl 5-benzyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.